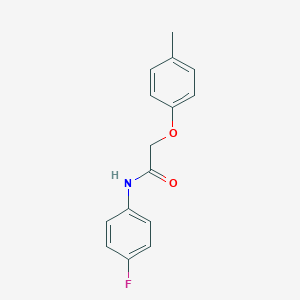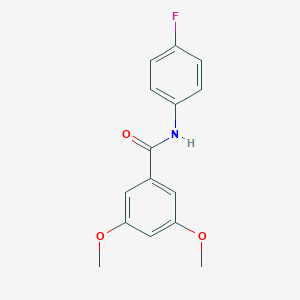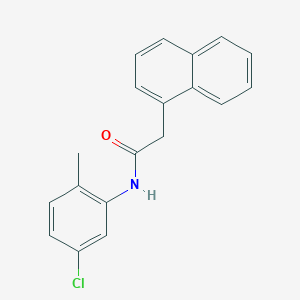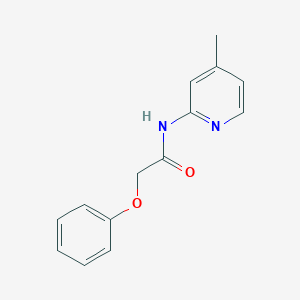![molecular formula C21H19NO B312716 N-(3,4-DIMETHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B312716.png)
N-(3,4-DIMETHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to a carboxamide moiety, with a 3,4-dimethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with 4-bromobiphenyl-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), catalysts (e.g., iron(III) chloride).
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-dimethylphenyl)[1,1’-biphenyl]-4-carboxamide
- N-(3,5-dimethylphenyl)[1,1’-biphenyl]-4-carboxamide
- N-(3,4-dimethylphenyl)-1-naphthamide
Uniqueness
N-(3,4-dimethylphenyl)[1,1’-biphenyl]-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the biphenyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C21H19NO |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-15-8-13-20(14-16(15)2)22-21(23)19-11-9-18(10-12-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,23) |
Clave InChI |
OIFSUVZFNMNFMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















